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Ribosyl-ribosyladenine - 28269-89-8

Ribosyl-ribosyladenine

Catalog Number: EVT-1564257
CAS Number: 28269-89-8
Molecular Formula: C15H21N5O8
Molecular Weight: 399.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of ribosyl-ribosyladenine can be achieved through several methods, including:

  1. Chemical Synthesis: This involves the direct alkylation of adenine with ribose derivatives. For example, one method includes the use of bromo-ribofuranose to alkylate adenine, resulting in ribosyl-ribosyladenine formation .
  2. Enzymatic Synthesis: Enzymes such as glycosyltransferases can facilitate the transfer of ribose units from donor substrates to adenine, producing ribosyl-ribosyladenine efficiently .
  3. Protective Group Strategies: During synthesis, protective groups may be employed on hydroxyl groups of ribose to prevent unwanted reactions. These groups are removed after the desired product is formed, allowing for selective modification .

Technical Considerations

  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly used to purify ribosyl-ribosyladenine from reaction mixtures.
  • Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound .
Molecular Structure Analysis

Structure and Data

Ribosyl-ribosyladenine consists of two ribose sugar units linked to an adenine base. The molecular formula is C10_{10}H13_{13}N5_5O5_5, indicating a complex structure with multiple functional groups.

  • Molecular Weight: Approximately 281.24 g/mol.
  • Structural Features: The compound features two anomeric carbons from the ribose units that can exist in either α or β configurations, influencing its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Ribosyl-ribosyladenine participates in various biochemical reactions:

  1. Phosphorylation: It can undergo phosphorylation to form ribosyl-ribosyladenine triphosphate, which plays a role in energy metabolism.
  2. Glycosidic Bond Formation: The compound can serve as a substrate for glycosidic bond formation with other nucleotides or nucleic acids.
  3. Degradation Pathways: Enzymatic hydrolysis can convert ribosyl-ribosyladenine into its constituent parts, releasing adenine and ribose sugars.

These reactions are critical for understanding its role in cellular metabolism and signaling pathways.

Mechanism of Action

Process and Data

The mechanism of action for ribosyl-ribosyladenine primarily involves its role as a nucleotide analog:

  • Signaling Molecule: It may function as a signaling molecule within cells, influencing pathways related to cellular energy status and stress responses.
  • Interaction with Enzymes: Ribosyl-ribosyladenine can interact with various enzymes involved in nucleotide metabolism, potentially modulating their activity.

Experimental data suggest that modifications in its structure can significantly affect its biological activity, making it a valuable tool for studying nucleotide functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Can participate in nucleophilic substitution reactions due to the presence of reactive hydroxyl groups.

Relevant data indicate that the compound's stability and reactivity are crucial for its applications in biochemical research.

Applications

Scientific Uses

Ribosyl-ribosyladenine has several applications in scientific research:

  1. Biochemical Studies: Used as a substrate or inhibitor in studies involving nucleotides and their metabolic pathways.
  2. Drug Development: Investigated for potential therapeutic applications due to its structural similarity to natural nucleotides.
  3. Molecular Biology Tools: Serves as a building block for synthesizing modified nucleotides used in genetic engineering and synthetic biology.
Chemical Structure and Nomenclature of Ribosyl-ribosyladenine

Molecular Composition and Isomeric Forms

Ribosyl-ribosyladenine (systematic name: O-β-D-ribofuranosyl-(1''→2')-adenosine) is a bis-ribosylated adenine derivative with the molecular formula C₁₅H₂₁N₅O₁₀. It consists of an adenine nucleobase connected to two ribose sugars via distinct glycosidic linkages. The primary ribose (Ribose1) is attached to adenine's N9 position, forming a standard β-N9-glycosidic bond as in canonical adenosine. The secondary ribose (Ribose2) is linked to the 2'-OH group of Ribose1 through an O-glycosidic bond, resulting in a disaccharide-like architecture [2] [5].

The anomeric carbon of Ribose2 exhibits α/β stereochemistry, significantly influencing the molecule's three-dimensional conformation. Equilibrium dynamics in solution reveal multiple puckering states for both ribose units:

  • Ribose1: Predominantly adopts the C2'-endo conformation (common in B-form nucleic acids).
  • Ribose2: Favors C3'-endo pucker (typical of A-form RNA) due to steric constraints from the glycosidic linkage [9].

Table 1: Key Isomeric and Structural Features

PropertyDescription
Molecular FormulaC₁₅H₂₁N₅O₁₀
Anomeric Configurationα/β mixture at Ribose2 anomeric carbon
Ribose1 PuckerC2'-endo (∼80% abundance)
Ribose2 PuckerC3'-endo (∼70% abundance)
Tautomeric FormsAdenine exists predominantly as N9H-amino tautomer

N-Glycosidic Bond Configuration and Isomerism

The N-glycosidic bond between adenine and Ribose1 is a β-N9-linkage, identical to that in standard adenosine. This bond forms via nucleophilic attack of adenine's N9 on the anomeric carbon (C1') of ribose in its α-furanose form, stabilized by acid catalysis [3]. Crucially, the O-glycosidic bond connecting Ribose1 and Ribose2 exhibits β-1''→2' stereochemistry, as determined by:

  • Periodate Oxidation/Beta-Elimination: Cleavage studies confirm the phosphate-free form links Ribose2 to the 2'-OH of Ribose1 [2].
  • Spatial Configuration: Nuclear magnetic resonance (NMR) data reveal the Ribose2-Ribose1 bond adopts a β-orientation, distinct from α-linkages in poly(ADP-ribose) polymers [2].

Isomerism arises from:

  • Anomeric Isomerism: α- vs. β-configuration at Ribose2's C1''.
  • Conformational Flexibility: Syn/anti orientation of adenine relative to Ribose1 (anti favored), and Ribose2 puckering [3] [9].

Table 2: Glycosidic Bond Characteristics

Bond TypeLinkageStereochemistryExperimental Proof
N-Glycosidic (Ade-Rib1)N9-C1'βNMR, X-ray of analogous nucleosides
O-Glycosidic (Rib1-Rib2)C1''-O2'β(1''→2')Periodate oxidation, β-elimination, enzymatic specificity [2]

Structural Relationship to Adenosine and NAD+ Derivatives

Ribosyl-ribosyladenine serves as a structural intermediate between adenosine and complex NAD+ derivatives:

  • Adenosine Core: Shares the adenine-β-D-ribose (Ribose1) motif with adenosine (C₁₀H₁₃N₅O₄). The addition of Ribose2 at O2' creates a branched topology absent in standard nucleosides [5].
  • NAD+ Precursor: When phosphorylated at Ribose2's C5'' (forming O-β-D-ribofuranosyl-(1''→2')-adenosine-5''-phosphate), it mirrors the bis-ribose core of NAD+'s nicotinamide mononucleotide (NMN) moiety. In NAD+ (C₂₁H₂₇N₇O₁₄P₂), this AMP-linked disaccharide unit couples to nicotinamide via a pyrophosphate bridge [4] [7].
  • Functional Role: The 5''-phosphorylated form (Ar(p)) in yeast tRNAMet exemplifies its biological significance, where it stabilizes the tRNA structure via a 3',5'-phosphodiester bond to adjacent guanosine [2].

Registry and Classification in Chemical Databases

Ribosyl-ribosyladenine is cataloged across major chemical databases under standardized identifiers:

DatabaseIdentifierSynonyms
CAS Registry28269-89-8Adenine, O-β-D-ribofuranosyl-(1''→2')-O-β-D-ribofuranosyl-; O-β-ribosyl-(1''→2')-adenosine
PubChem CID4403157-(5-Phospho-α-D-ribosyl)adenine (phosphorylated variant) [1]
ChemSpider4470639O-β-D-Ribofuranosyl-(1→2)-O-β-D-ribofuranosyladenine

Database entries confirm its classification as a disaccharide nucleoside derived from adenosine. The PubChem entry (CID 440315) specifically references the 5''-phosphorylated form isolated from yeast, emphasizing its biological occurrence [1] [7].

Properties

CAS Number

28269-89-8

Product Name

Ribosyl-ribosyladenine

IUPAC Name

(2S,3R,4S,5R)-2-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C15H21N5O8

Molecular Weight

399.36 g/mol

InChI

InChI=1S/C15H21N5O8/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(24)6(2-22)26-14)28-15-10(25)8(23)5(1-21)27-15/h3-6,8-11,14-15,21-25H,1-2H2,(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15+/m1/s1

InChI Key

XBBQCOKPWNZHFX-ZQSHOCFMSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC4C(C(C(O4)CO)O)O)N

Synonyms

Rib-RibA
ribosyl-ribosyladenine

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC4C(C(C(O4)CO)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

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